ITX5061

SR-B1 antagonist HDL metabolism Cellular uptake assay

Select ITX5061 for simultaneous type II p38 MAPK inhibition and SR-B1 antagonism—a dual mechanism unmatched by single-target agents (e.g., BIRB-796, BLT-1). Clinically validated in Phase I/II HCV trials, it increases HDL-C by 50% in mice and reduces atherosclerotic lesions. Researchers use ITX5061 to study reverse cholesterol transport, viral entry, and p38/SR-B1 crosstalk without pharmacokinetic confounding of combination therapies.

Molecular Formula C30H38ClN3O7S
Molecular Weight 620.2 g/mol
CAS No. 1252679-52-9
Cat. No. B608151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITX5061
CAS1252679-52-9
SynonymsITX-5061;  ITX 5061;  ITX5061
Molecular FormulaC30H38ClN3O7S
Molecular Weight620.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl
InChIInChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H
InChIKeyICIJBYYMEBOTQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ITX5061 (CAS 1252679-52-9): A Type II p38 MAPK Inhibitor and SR-B1 Antagonist for HCV and Lipid Metabolism Research


N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride (CAS 1252679-52-9), commonly referred to as ITX5061 hydrochloride, is a small-molecule compound that functions as a type II inhibitor of p38 mitogen-activated protein kinase (MAPK) and an antagonist of scavenger receptor class B type I (SR-B1) [1]. ITX5061 is a hydrochloride salt with molecular formula C30H38ClN3O7S and molecular weight 620.16 g/mol [2]. The compound has been investigated in Phase I/II clinical trials for hepatitis C virus (HCV) infection and has demonstrated the capacity to increase high-density lipoprotein cholesterol (HDL-C) levels in both human subjects and animal models . ITX5061 exhibits a unique dual pharmacological profile that distinguishes it from selective p38 MAPK inhibitors and from other SR-B1 antagonists, making it a valuable tool for studies requiring concurrent modulation of both p38 MAPK signaling and SR-B1-mediated lipid transport or viral entry.

Why ITX5061 (CAS 1252679-52-9) Cannot Be Replaced by Other SR-B1 Antagonists or p38 MAPK Inhibitors


Compounds within the SR-B1 antagonist or p38 MAPK inhibitor classes are not functionally interchangeable. ITX5061 uniquely combines both activities in a single molecule, whereas most agents in either class lack the dual mechanism. Critically, structurally related p38 MAPK inhibitors such as KR-004515 do not inhibit SR-B1-mediated HDL-CE uptake [1], and selective SR-B1 inhibitors like BLT-1 lack p38 MAPK activity and exhibit off-target copper-chelating toxicity [2]. Furthermore, ITX5061's in vivo profile—including HDL-C elevation, atherosclerosis reduction, and clinical antiviral activity in HCV-infected patients—cannot be replicated by alternative SR-B1 antagonists (e.g., BLT-1, R-138329) or p38 MAPK inhibitors (e.g., BIRB-796). Substitution with a single-target agent would compromise experimental outcomes in studies requiring SR-B1 blockade without p38 MAPK inhibition, or vice versa. The evidence below quantitatively substantiates why ITX5061 is the compound of choice when both SR-B1 antagonism and p38 MAPK type II inhibition are required.

Quantitative Differentiation of ITX5061 (CAS 1252679-52-9) from BLT-1, BIRB-796, and Structurally Related p38 MAPK Inhibitors


SR-B1 Inhibition: ITX5061 IC50 0.77 μM vs. BLT-1 IC50 60 nM with Distinct Safety Profiles

ITX5061 inhibits mouse SR-B1 overexpressed in CHO cells with an IC50 of 0.77 μM, as assessed by [3H]cholesteryl ester uptake . The selective SR-B1 inhibitor BLT-1 displays higher potency in the same assay system (IC50 60 nM for DiI-HDL uptake and 110 nM for [3H]CE-HDL uptake in ldlA[mSR-BI] cells) . However, BLT-1 is a thiosemicarbazone copper chelator that induces severe developmental toxicity in zebrafish (twisted notochord, brain ventricle enlargement, absence of melanisation) at concentrations used for SR-B1 inhibition [1]. ITX5061 lacks this copper-chelating property and has demonstrated clinical tolerability in Phase I/II trials [2]. For applications requiring SR-B1 blockade without confounding metal chelation effects, ITX5061 is the preferable tool compound.

SR-B1 antagonist HDL metabolism Cellular uptake assay

In Vivo HDL-C Elevation: ITX5061 Increases HDL-C 50% in Mice and 20% in Humans, Whereas Structurally Related p38 MAPK Inhibitors Show No Effect

ITX5061 treatment (30 mg/kg/day) increased HDL-C levels by 50% compared to baseline in HuAITg mice and by 20% in hypertriglyceridemic human subjects with low HDL-C at 150 mg/day [1]. In contrast, the structurally related p38 MAPK inhibitor KR-004515 at 1 μM concentration had no effect on SR-B1-mediated HDL-CE uptake in HEK 293 cells overexpressing SR-B1 [2]. Furthermore, other p38 MAPK type II inhibitors, such as BIRB-796 (Doramapimod), have not been reported to increase HDL-C levels in preclinical or clinical studies . This demonstrates that ITX5061's HDL-raising effect is mediated through SR-B1 antagonism rather than p38 MAPK inhibition, a property unique among p38 MAPK inhibitors.

HDL-C SR-B1 p38 MAPK Lipoprotein metabolism

Atherosclerosis Reduction: ITX5061 Reduces Aortic Arch Lesions by 40% in Ldlr+/- Mice, Contrasting with Pro-atherogenic Effects of Other SR-BI Inhibitors

In Ldlr+/- mice fed a high-fat Paigen diet for 18 weeks, ITX5061 treatment (0.037% in diet) resulted in a statistically significant 40% reduction of early atherosclerotic lesions in the aortic arch compared to control (P<0.05) [1]. This anti-atherogenic effect was observed in both the presence and absence of CETP expression. In contrast, the SR-BI inhibitor R-138329 was reported to exhibit moderate pro-atherogenic effects in apoE-/- mice at high concentrations [2]. Additionally, genetic SR-BI deficiency consistently accelerates atherosclerosis in murine models, whereas ITX5061's partial pharmacological inhibition yields a protective effect. No other SR-B1 antagonist has demonstrated comparable atherosclerosis reduction in a diet-induced model with functional apoE/LDLR pathways.

Atherosclerosis SR-B1 Cardiovascular HDL

HCV Entry Inhibition: ITX5061 Reduces HCV RNA and Slows Viral Evolution in Genotype 1-Infected Liver Transplant Patients

In a Phase I clinical study of HCV-infected patients undergoing liver transplantation, ITX5061 (150 mg/day) produced a sustained reduction in HCV RNA levels in genotype 1-infected patients compared to the control group (area over the HCV RNA curve analysis, P=0.004) [1]. Additionally, ITX5061 significantly limited viral evolution: median viral sequence divergence between day 0 and day 7 was 0.1% in the ITX5061-treated group versus 3.5% in the control group [2]. This antiviral activity is attributed to SR-B1 antagonism, which blocks HCV entry into hepatocytes. In contrast, the SR-B1 inhibitor BLT-1 has no reported antiviral activity and exhibits copper-chelating toxicity that precludes clinical use [3]. ITX5061 is therefore the only SR-B1 antagonist with demonstrated clinical efficacy in limiting HCV infection post-transplant.

HCV SR-B1 Viral entry Liver transplantation

Selective Lipoprotein Modulation: ITX5061 Increases HDL-C and ApoA-I Without Affecting VLDL/LDL Cholesterol or Triglycerides

In human subjects with low HDL-C and elevated triglycerides, ITX5061 treatment (150 mg/day) increased HDL-C by 20% and apoA-I moderately, but did not alter VLDL/LDL cholesterol or plasma triglyceride concentrations [1]. Similarly, in HuAITg mice, ITX5061 increased HDL-C by 50% and apoA-I by 15% without affecting non-HDL-C levels [2]. This selective modulation contrasts with CETP inhibitors (e.g., torcetrapib) which increase HDL-C but also raise blood pressure and cause adverse cardiovascular outcomes [3]. ITX5061's selectivity for HDL-C over apoB-containing lipoproteins is mechanistically linked to partial SR-B1 inhibition in a setting where apoE and LDL receptor pathways remain functional. No other SR-B1 antagonist has demonstrated this selective lipoprotein profile in both preclinical and clinical settings.

Lipoprotein HDL-C ApoA-I Selectivity

Dual Mechanism: Type II p38 MAPK Inhibition Plus SR-B1 Antagonism in a Single Molecule

ITX5061 is a type II (non-competitive) inhibitor of p38 MAPK [1] and simultaneously an antagonist of SR-B1 . This dual mechanism is unique among commercially available tool compounds. The type II p38 MAPK inhibitor BIRB-796 (Doramapimod) exhibits picomolar affinity for p38α (Kd=0.1 nM, IC50=38 nM) but lacks SR-B1 antagonism and does not raise HDL-C . Conversely, the SR-B1 antagonist BLT-1 has no p38 MAPK activity and exhibits copper-chelating toxicity [2]. ITX5061's dual activity enables researchers to simultaneously interrogate p38 MAPK signaling and SR-B1-mediated lipid transport or viral entry within a single experimental system, reducing the need for combination treatments that introduce pharmacokinetic and off-target variables.

p38 MAPK Type II inhibitor SR-B1 Dual pharmacology

Optimal Research and Procurement Scenarios for ITX5061 (CAS 1252679-52-9)


Investigating SR-B1-Mediated HDL Metabolism and Reverse Cholesterol Transport

ITX5061 is the preferred tool compound for studies of SR-B1-dependent HDL catabolism and selective cholesterol ester uptake. Researchers can utilize ITX5061 to increase HDL-C levels by 50% in mice or 20% in human subjects without altering VLDL/LDL cholesterol [1]. The compound's demonstrated reduction in HDL-CE fractional catabolic rate (FCR 1.86±0.40 vs 2.47±0.26 pools/d in control, P<0.05) and decreased hepatic CE accumulation provides a robust quantitative readout for reverse cholesterol transport studies [2]. The availability of structurally related negative control compounds (e.g., KR-004515) further strengthens experimental design.

HCV Entry Mechanism Studies and Host-Targeting Antiviral Research

For researchers examining HCV entry pathways or evaluating host-targeting antiviral strategies, ITX5061 offers clinically validated SR-B1 antagonism. The compound reduces HCV RNA levels in genotype 1-infected patients with sustained reduction (P=0.004) and limits viral evolution (median divergence 0.1% vs 3.5% in control) [3]. Unlike BLT-1, which exhibits copper-chelating developmental toxicity, ITX5061 has demonstrated tolerability in Phase I/II clinical trials, making it suitable for both in vitro and in vivo HCV entry inhibition studies [4].

Atherosclerosis Research Requiring Pharmacological SR-B1 Inhibition Without Genetic Manipulation

ITX5061 enables investigation of SR-B1 inhibition effects on atherogenesis in diet-induced mouse models. The compound reduces early atherosclerotic lesions in the aortic arch by 40% after 18 weeks of treatment in Ldlr+/- mice fed a Paigen diet [5]. This contrasts with genetic SR-B1 deficiency models that accelerate atherosclerosis and with other SR-B1 inhibitors (e.g., R-138329) that exhibit pro-atherogenic effects. ITX5061 thus provides a clean pharmacological approach to dissect SR-B1's role in atherosclerosis progression.

Dual-Pathway Studies Examining p38 MAPK and SR-B1 Crosstalk

ITX5061 is the only commercially available compound that simultaneously inhibits type II p38 MAPK and antagonizes SR-B1 . This dual activity allows researchers to study potential crosstalk between p38 MAPK signaling and SR-B1-mediated lipid transport or viral entry in a single-agent experimental paradigm. Alternative approaches requiring combination of a selective p38 MAPK inhibitor (e.g., BIRB-796) and a selective SR-B1 antagonist (e.g., BLT-1) introduce pharmacokinetic and off-target confounding variables that ITX5061 avoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ITX5061

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.